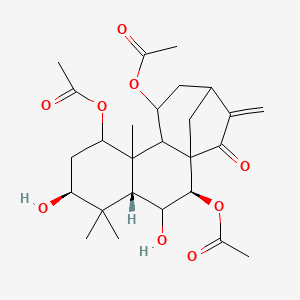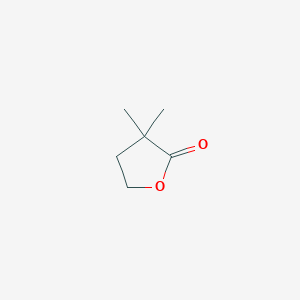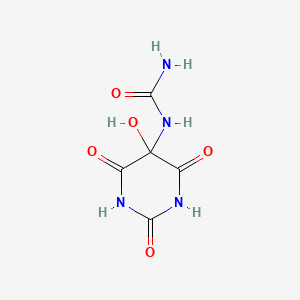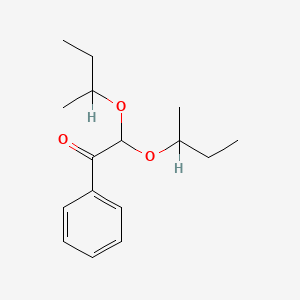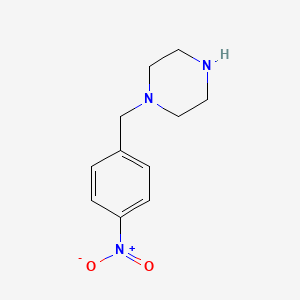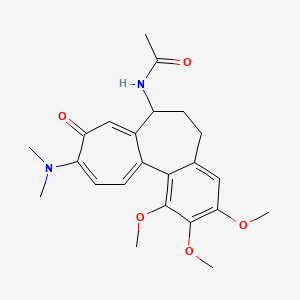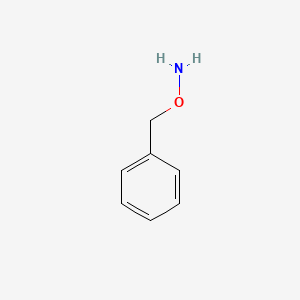
Fenbendazoleamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenbendazoleamine is a derivative of fenbendazole, a benzimidazole anthelmintic widely used to treat parasitic infections in animals this compound retains the core benzimidazole structure, which is crucial for its biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fenbendazoleamine typically involves the modification of fenbendazole. One common method starts with fenbendazole, which undergoes a series of reactions to introduce the amine group. The synthetic route may include steps such as nitration, reduction, and amination. For instance, fenbendazole can be nitrated to introduce a nitro group, which is then reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may employ continuous flow reactors and advanced purification techniques to achieve efficient production. The use of cost-effective starting materials and environmentally friendly reagents is also emphasized to make the process sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Fenbendazoleamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitro group in intermediates can be reduced to amine using reducing agents.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated products.
Applications De Recherche Scientifique
Fenbendazoleamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: this compound is investigated for its potential as an antiparasitic agent and its effects on cellular processes.
Medicine: Research explores its potential anticancer properties, particularly its ability to disrupt microtubule formation in cancer cells.
Industry: It is used in the development of veterinary pharmaceuticals and as a model compound for studying drug interactions and metabolism.
Mécanisme D'action
Fenbendazoleamine exerts its effects primarily by binding to tubulin, a protein that is part of the microtubules in cells. This binding disrupts the formation and function of microtubules, leading to cell cycle arrest and apoptosis. In parasitic cells, this disruption prevents nutrient absorption, resulting in the death of the parasite. In cancer cells, the inhibition of microtubule formation impedes cell division and induces cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mebendazole: Another benzimidazole anthelmintic with similar antiparasitic properties.
Albendazole: A benzimidazole derivative used to treat a variety of parasitic infections.
Thiabendazole: A benzimidazole compound with antifungal and antiparasitic activities.
Uniqueness
Fenbendazoleamine is unique due to its specific structural modifications, which may enhance its biological activity and selectivity. Compared to similar compounds, this compound may exhibit different pharmacokinetic properties, making it a valuable compound for targeted research and therapeutic applications.
Propriétés
IUPAC Name |
6-phenylsulfanyl-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-13-15-11-7-6-10(8-12(11)16-13)17-9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDMYVLGXHUDMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201129 |
Source


|
| Record name | Fenbendazoleamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53065-28-4 |
Source


|
| Record name | Fenbendazoleamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053065284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenbendazoleamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
